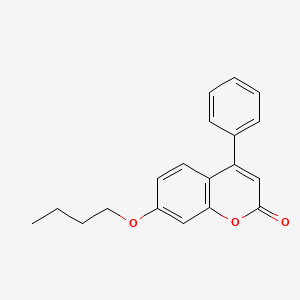

7-Butoxy-4-phenylchromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

7-butoxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C19H18O3/c1-2-3-11-21-15-9-10-16-17(14-7-5-4-6-8-14)13-19(20)22-18(16)12-15/h4-10,12-13H,2-3,11H2,1H3 |

InChI Key |

XAVPECKRPUEKLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Butoxy 4 Phenylchromen 2 One

Established Synthetic Pathways for 7-Butoxy-4-phenylchromen-2-one

The formation of the this compound structure is typically not a single-step process but rather a sequence of reactions. This involves the initial synthesis of a core intermediate, followed by functionalization.

The most conventional and widely adopted pathway for synthesizing 4-phenylcoumarins involves a two-step sequence: the Pechmann condensation to form a hydroxycoumarin intermediate, followed by an etherification to add the butoxy group.

Pechmann Condensation to form 7-hydroxy-4-phenylchromen-2-one: The Pechmann condensation is a classic and versatile method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. wikipedia.orgmdpi.com To produce the specific 7-hydroxy-4-phenylcoumarin (B181766) core, resorcinol (B1680541) (1,3-dihydroxybenzene) is reacted with ethyl benzoylacetate. mdpi.com The reaction is catalyzed by strong protic or Lewis acids. Concentrated sulfuric acid is a traditional catalyst, though others like phosphorus pentoxide and aluminum chloride are also used. researchgate.net The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.org For highly activated phenols like resorcinol, these reactions can sometimes proceed under milder conditions. wikipedia.orgjk-sci.com

Williamson Ether Synthesis for Butoxylation: The second step involves the alkylation of the 7-hydroxy group to form the final butoxy ether. This is typically achieved via the Williamson ether synthesis. The intermediate, 7-hydroxy-4-phenylchromen-2-one, is treated with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a weak base like potassium carbonate (K₂CO₃) and a suitable solvent (e.g., acetone (B3395972) or DMF). kjscollege.com The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the butyl halide in an Sₙ2 reaction to yield this compound.

Research has focused on improving the classical synthesis by exploring alternative catalysts and energy sources to make the process faster, more efficient, and environmentally benign.

Advanced Catalysts for Pechmann Condensation: To circumvent the harshness and corrosive nature of strong acids like H₂SO₄, a variety of alternative catalysts have been developed. researchgate.net These include iodine, which can effectively catalyze the reaction, often under milder conditions. Other reported catalysts for Pechmann-type reactions include scandium(III) triflate, lithium bromide, titanium tetrachloride, and various solid acid catalysts like nano-crystalline sulfated-zirconia and alum, which can offer advantages such as higher yields, shorter reaction times, and easier workup. researchgate.netjk-sci.comarkat-usa.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound has been shown to significantly accelerate the synthesis of coumarin derivatives. kjscollege.com These techniques can dramatically reduce reaction times from hours to minutes for both the Pechmann condensation and other synthetic steps, often leading to improved yields and cleaner reactions. kjscollege.comscispace.com

Palladium-Catalyzed Syntheses: Modern organometallic chemistry offers alternative routes to 4-arylcoumarins. Palladium-catalyzed methods, such as C-H bond functionalization and oxidative Heck coupling reactions, have been developed. mdpi.com These methods can construct the 4-phenylcoumarin (B95950) skeleton from different starting materials, representing a departure from the traditional phenol-based condensations. mdpi.comallfordrugs.com

Conventional Multistep Reaction Sequences and Conditions

Rational Design and Selection of Starting Materials and Precursors

The selection of appropriate starting materials is critical to successfully synthesizing the target molecule with the correct substitution pattern. The conventional synthesis of this compound relies on a logical retrosynthetic analysis where each precursor contributes a specific part of the final structure.

The primary precursors for this synthesis are:

Resorcinol (1,3-dihydroxybenzene): This compound serves as the phenolic starting material. Its two hydroxyl groups are meta-disposed, which directs the cyclization to form a 7-hydroxycoumarin derivative. mdpi.comiiste.org The electron-donating nature of the hydroxyl groups activates the benzene (B151609) ring for the electrophilic substitution step in the Pechmann condensation. jk-sci.com

Ethyl Benzoylacetate: This β-keto ester is the source of the C2, C3, and C4 atoms of the pyrone ring, as well as the C4-attached phenyl group. mdpi.comarkat-usa.org The ester portion participates in the initial transesterification, while the keto-carbonyl and the adjacent phenyl group are essential for the cyclization and final structure.

1-Bromobutane (or other Butyl Halides): This alkylating agent provides the n-butoxy group attached to the C7 oxygen. It is used in the second stage of the synthesis (Williamson ether synthesis) to convert the 7-hydroxy intermediate into the final product.

The table below summarizes the key starting materials and their specific roles in the synthesis.

| Precursor Name | Chemical Structure | Role in Synthesis |

| Resorcinol | C₆H₄(OH)₂ | Forms the benzene ring and provides the C7-hydroxyl group of the coumarin core. |

| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | Provides the C4-phenyl substituent and the atoms for the pyrone ring. |

| 1-Bromobutane | C₄H₉Br | Acts as the source of the n-butoxy group for etherification at the C7 position. |

Optimization of Reaction Parameters for Yield, Selectivity, and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing side products and reaction time. Key parameters for optimization include the choice of catalyst, solvent, temperature, and energy source.

Catalyst Selection: The choice of catalyst for the Pechmann condensation is a critical optimization point. While traditional catalysts like sulfuric acid are effective, they can lead to side reactions and difficult workups. researchgate.net Modern approaches favor milder and more selective catalysts. For instance, using solid acid catalysts like alum or sulfated zirconia simplifies catalyst removal (filtration) and can lead to higher yields under solvent-free conditions. jk-sci.comresearchgate.net The use of lithium bromide has also been reported for efficient solvent-free Pechmann condensations. arkat-usa.org

Solvent and Reaction Medium: Moving from traditional organic solvents to solvent-free ("neat") conditions or using green solvents is a major area of optimization. Solvent-free reactions, often facilitated by grinding (mechanochemistry) or simply heating the reactants with a catalyst, reduce chemical waste and simplify purification. arkat-usa.orgrsc.orgtandfonline.com

Temperature and Energy Input: The reaction temperature significantly impacts reaction rates and selectivity. For highly activated phenols like resorcinol, the Pechmann condensation can sometimes proceed at room temperature or with gentle heating. jk-sci.com However, for less reactive substrates, higher temperatures are necessary. jk-sci.com A key optimization strategy is the use of microwave irradiation, which provides rapid and efficient heating, drastically cutting reaction times and often improving yields compared to conventional oil-bath heating. kjscollege.comjmchemsci.com

The following table compares different catalytic systems used in Pechmann-type reactions, highlighting the move toward more optimized conditions.

| Catalyst System | Typical Conditions | Advantages |

| Concentrated H₂SO₄ | High temperature, excess acid | Traditional, well-established |

| Iodine (I₂) | 80°C, Toluene or solvent-free | Milder conditions, cost-effective |

| Lithium Bromide (LiBr) | 75-125°C, Solvent-free | Near-neutral Lewis acid, efficient |

| Alum (KAl(SO₄)₂·12H₂O) | 80°C, Solvent-free | Inexpensive, efficient, solid catalyst |

| Sulfated Zirconia | Varies, often solvent-free | Reusable, solid acid catalyst, high activity |

Application of Green Chemistry Principles in the Synthesis of this compound

The synthesis of coumarin derivatives has increasingly been viewed through the lens of green chemistry, which seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.neteurekalert.org Several principles of green chemistry are directly applicable to optimizing the synthesis of this compound.

Waste Prevention and Atom Economy: One of the core principles of green chemistry is to prevent waste. mlsu.ac.in Condensation reactions like the Pechmann synthesis are inherently more atom-economical than many other transformations as they combine two molecules into one with the loss of only a small molecule (water). mlsu.ac.in Designing one-pot syntheses, where multiple steps are performed in the same reactor without isolating intermediates, further minimizes waste from solvents and purification materials. frontiersin.org

Use of Safer Solvents and Catalysts: A major green advancement is the replacement of hazardous solvents and corrosive acid catalysts. The development of solvent-free synthetic methods, such as mechanochemical grinding or neat reactions, completely eliminates solvent waste. rsc.orgtandfonline.com When a solvent is necessary, the focus shifts to greener alternatives. Similarly, replacing strong, corrosive acids like H₂SO₄ with reusable solid acid catalysts (e.g., clays, zeolites, sulfated zirconia) or milder catalysts like iodine reduces hazards and environmental impact. jk-sci.comresearchgate.net

The strategies below illustrate the implementation of green chemistry in coumarin synthesis.

| Green Chemistry Principle | Synthetic Strategy | Benefit |

| Prevention of Waste | One-pot multi-component reactions | Reduces intermediate purification steps and solvent use. frontiersin.org |

| Atom Economy | Use of condensation reactions (Pechmann) | Maximizes the incorporation of reactant atoms into the final product. mlsu.ac.in |

| Safer Solvents & Auxiliaries | Solvent-free synthesis (grinding, neat) | Eliminates volatile organic compounds (VOCs) and simplifies workup. arkat-usa.orgrsc.org |

| Design for Energy Efficiency | Microwave or Ultrasound-assisted synthesis | Drastically reduces reaction times and energy consumption. kjscollege.comjmchemsci.com |

| Use of Catalysis | Employing reusable solid acid catalysts | Reduces corrosive waste and allows for catalyst recycling. jk-sci.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 7 Butoxy 4 Phenylchromen 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 7-Butoxy-4-phenylchromen-2-one provides distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on aromatic rings are typically deshielded and appear downfield (higher ppm values), while aliphatic protons of the butoxy group appear more upfield (lower ppm values). doi.orggoogle.com

The expected signals for the butoxy group include a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the oxygen atom (O-CH₂). The protons on the coumarin (B35378) and phenyl rings exhibit characteristic splitting patterns based on their coupling with neighboring protons. The vinylic proton at the C-3 position of the coumarin ring is typically observed as a singlet. semanticscholar.orgnih.gov

The aromatic region would show signals for the five protons of the 4-phenyl group and the three protons on the benzopyranone core. The proton at C-5 is expected to be a doublet, coupling with the proton at C-6. The proton at C-6 would appear as a doublet of doublets, coupling with both H-5 and H-8. The proton at C-8 is expected to be a doublet, coupling with H-6.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Proton Assignment |

| ~7.80 | d | J ≈ 8.8 | H-5 |

| ~7.50-7.40 | m | - | Phenyl-H (5H) |

| ~6.95 | dd | J ≈ 8.8, 2.4 | H-6 |

| ~6.88 | d | J ≈ 2.4 | H-8 |

| ~6.15 | s | - | H-3 |

| ~4.05 | t | J ≈ 6.5 | O-CH₂ (H-1') |

| ~1.80 | quint | J ≈ 7.0 | H-2' |

| ~1.50 | sext | J ≈ 7.5 | H-3' |

| ~0.98 | t | J ≈ 7.4 | CH₃ (H-4') |

Note: Predicted data is based on analysis of similar structures and general NMR principles. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the larger chemical shift range compared to ¹H NMR, signals are generally well-resolved. researchgate.netnih.gov The spectrum will show a signal for the carbonyl carbon (C-2) of the lactone at a significantly downfield position (around 160 ppm). Aromatic and olefinic carbons appear in the range of 100-160 ppm, while the aliphatic carbons of the butoxy group are found in the upfield region (10-70 ppm).

The quaternary carbons, such as C-4, C-7, C-8a, and C-4a, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~162.5 | C-7 |

| ~161.0 | C-2 |

| ~156.0 | C-8a |

| ~155.5 | C-4 |

| ~135.0 | Phenyl C-1'' |

| ~129.5 | Phenyl C-4'' |

| ~128.8 | Phenyl C-3'', C-5'' |

| ~128.5 | Phenyl C-2'', C-6'' |

| ~127.0 | C-5 |

| ~114.0 | C-6 |

| ~113.5 | C-4a |

| ~112.0 | C-3 |

| ~101.5 | C-8 |

| ~68.5 | O-CH₂ (C-1') |

| ~31.0 | C-2' |

| ~19.2 | C-3' |

| ~13.8 | CH₃ (C-4') |

Note: Predicted data is based on analysis of similar structures and general NMR principles. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of this compound by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong correlations would be observed between the adjacent protons of the butoxy chain (H-1'/H-2', H-2'/H-3', H-3'/H-4'). In the aromatic region, a correlation between H-5 and H-6 would be visible.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of protonated carbons. For example, the signal at ~4.05 ppm would correlate with the carbon signal at ~68.5 ppm, confirming the C-1'/H-1' assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

A correlation from the O-CH₂ protons (H-1') to the C-7 carbon of the coumarin ring, confirming the position of the butoxy substituent.

Correlations from the vinylic H-3 proton to C-2, C-4, and C-4a.

Correlations from the H-5 proton to C-4, C-7, and C-8a.

Correlations from the ortho-protons of the 4-phenyl ring to C-4 of the coumarin ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing information about the molecule's conformation. A key NOE would be expected between the H-5 proton and the ortho-protons of the phenyl ring at C-4, indicating their spatial proximity.

Carbon-13 (¹³C) NMR Spectral Analysis and Signal Assignment

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the precise molecular formula of a compound and for studying its fragmentation patterns to further confirm its structure.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₉H₁₈O₃. The calculated exact mass for the neutral molecule and its protonated form [M+H]⁺ can be determined.

Molecular Formula : C₁₉H₁₈O₃

Calculated Exact Mass [M] : 294.12560

Calculated Exact Mass [M+H]⁺ : 295.13287

The experimentally measured mass from an HRMS analysis would be expected to match this calculated value to within a few parts per million (ppm), confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M]⁺ or protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely begin with the cleavage of the butoxy side chain. Common fragmentation mechanisms for coumarins also include retro-Diels-Alder (RDA) reactions within the pyrone ring.

Key expected fragmentation steps include:

Loss of Butene : A primary fragmentation would be the loss of butene (C₄H₈, mass 56.0626 Da) via a McLafferty-type rearrangement, leading to the formation of an ion corresponding to protonated 7-hydroxy-4-phenylcoumarin (B181766) at m/z 239.0703.

Loss of the Butoxy Radical : Cleavage of the O-C bond could result in the loss of a butoxy radical (•OC₄H₉, mass 73.0653 Da), although this is often less favored than neutral losses in ESI.

Consecutive CO Losses : The resulting 7-hydroxy-4-phenylcoumarin fragment ion (m/z 239) could then undergo characteristic losses of carbon monoxide (CO, mass 27.9949 Da), a hallmark of the coumarin core fragmentation, to produce ions at m/z 211 and m/z 183.

These fragmentation patterns, when analyzed, provide a structural fingerprint that helps to confirm the identity of this compound.

Exact Mass Determination and Elemental Composition

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For this compound, analysis of related structures provides significant insights into its likely solid-state conformation.

The crystal packing of 4-phenylcoumarin (B95950) derivatives is often governed by a combination of weak intermolecular interactions, including C-H···O and C-H···π hydrogen bonds, as well as π–π stacking interactions. nih.govresearchgate.netiucr.org In the case of this compound, the butoxy and phenyl substituents would play a crucial role in directing the supramolecular assembly.

It is anticipated that the molecules would arrange in a manner that maximizes packing efficiency. The planar coumarin core and the phenyl ring are likely to participate in π–π stacking interactions, with typical distances between aromatic planes ranging from 3.3 to 3.8 Å. researchgate.net The presence of the butoxy group could lead to additional C-H···O interactions, where the hydrogen atoms of the butyl chain interact with the carbonyl oxygen of an adjacent molecule. nih.gov Furthermore, C-H···π interactions between the aliphatic C-H bonds of the butoxy group and the aromatic rings are also plausible. researchgate.net The interplay of these non-covalent forces would result in a stable, three-dimensional crystal lattice. iucr.org

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Distance Range (Å) | Reference |

| π–π Stacking | Coumarin/Phenyl Ring | Coumarin/Phenyl Ring | 3.3 - 3.8 | researchgate.net |

| C-H···O | Butoxy C-H / Phenyl C-H | Carbonyl Oxygen | 2.5 - 2.7 | researchgate.net |

| C-H···π | Butoxy C-H / Phenyl C-H | Coumarin/Phenyl Ring | Variable | researchgate.netiucr.org |

The conformation of this compound in the solid state is expected to feature a nearly planar coumarin core. nih.gov A key conformational parameter is the dihedral angle between the plane of the coumarin ring system and the phenyl ring at the 4-position. In related 4-arylcoumarin structures, this angle is typically non-zero, indicating a twisted conformation which minimizes steric hindrance. researchgate.net For instance, in a 5,7-dimethoxy-4-(3-hydroxy-4-methoxyphenyl)coumarin, this torsion angle was found to be 48°. researchgate.net

The butoxy group at the 7-position introduces additional conformational flexibility. Studies on other crystalline compounds containing butoxy groups have shown that they can adopt various conformations, including an extended all-trans (anti-periplanar) state or a more folded gauche conformation. tandfonline.comnih.gov The specific conformation within the crystal lattice will be influenced by the need to optimize intermolecular interactions and achieve dense packing. It is likely that the butoxy chain will be oriented to minimize steric clashes while maximizing favorable van der Waals and other non-covalent contacts. tandfonline.comnih.gov

Crystal Packing and Intermolecular Interactions

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

The vibrational spectrum of this compound is expected to be dominated by the characteristic bands of the coumarin core, the phenyl ring, and the butoxy substituent. Density Functional Theory (DFT) calculations on related coumarin derivatives have been instrumental in assigning these vibrational modes. researchgate.netijcrar.com

The most prominent band in the IR spectrum is anticipated to be the C=O stretching vibration of the lactone ring, typically appearing in the region of 1700-1750 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings and the pyrone ring are expected to produce a series of bands between 1450 and 1620 cm⁻¹. The C-O-C stretching vibrations of the ether linkage and the coumarin ring will likely be observed in the 1000-1300 cm⁻¹ region. nih.gov The butoxy group will contribute characteristic C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations at lower wavenumbers.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 2850 - 2960 | C-H Stretching | Butoxy Chain | nih.gov |

| 1700 - 1750 | C=O Stretching | Lactone | researchgate.net |

| 1500 - 1620 | C=C Stretching | Aromatic/Pyrone Rings | researchgate.net |

| 1450 - 1500 | C-H Bending | Butoxy Chain | nih.gov |

| 1000 - 1300 | C-O-C Stretching | Ether and Lactone | nih.gov |

The positions and electronic nature of substituents significantly impact the vibrational frequencies of the coumarin scaffold. The electron-donating butoxy group at the 7-position is expected to influence the electronic distribution within the aromatic system. This can lead to a slight shift in the C=O stretching frequency compared to the unsubstituted coumarin. Electron-donating groups generally cause a slight lowering of the carbonyl stretching frequency due to increased electron delocalization. nih.gov

The phenyl group at the 4-position extends the conjugated π-system of the molecule. ijres.org This extended conjugation can also influence the vibrational modes of the coumarin ring, potentially leading to shifts in the C=C and C-O-C stretching frequencies. The coupling of vibrations between the phenyl ring and the coumarin system can also result in a more complex spectrum in the fingerprint region (below 1500 cm⁻¹).

Characteristic Absorption Bands and Vibrational Mode Assignments

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. ijres.org The spectrum of this compound is expected to show characteristic absorption bands arising from π→π* transitions within its extended aromatic system.

Studies on a variety of 4-phenylcoumarin derivatives have shown that they typically exhibit strong absorption in the UV region. physchemres.orgcdnsciencepub.com The electronic absorption spectrum of coumarin itself displays several bands corresponding to π→π* transitions. The introduction of a phenyl group at the 4-position and a butoxy group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the auxochromic effect of the alkoxy group. mdpi.comphyschemres.org

The 7-alkoxy group, being an electron-donating group, can participate in intramolecular charge transfer (ICT) upon excitation, which often results in a significant Stokes shift observed in fluorescence spectroscopy. physchemres.orgmdpi.com The main electronic transitions are expected to involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are likely to have significant π-character distributed over the entire aromatic framework. ijres.orgphyschemres.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar coumarins have been successful in predicting their electronic absorption wavelengths and the nature of the transitions. physchemres.orgphyschemres.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore | Reference |

| > 300 | π→π | Phenyl-substituted Coumarin | mdpi.comsrce.hr |

| > 300 | π→π (with ICT character) | 7-Alkoxy-4-phenylcoumarin | physchemres.orgphyschemres.org |

Analysis of Absorption Maxima and Molar Absorptivity

The electronic absorption spectrum of a chromen-2-one (coumarin) derivative is characterized by absorption bands in the UV-Vis region, arising from π → π* electronic transitions within the conjugated system of the molecule. For 4-phenylcoumarins, the presence of the phenyl group at the 4-position extends the π-conjugation of the coumarin core, which typically results in a bathochromic (red) shift of the principal absorption band compared to unsubstituted coumarin.

The 7-butoxy group, being an electron-donating group (EDG) through resonance, further influences the electronic properties of the molecule. The oxygen atom of the butoxy group can donate its lone pair of electrons to the aromatic ring, leading to an intramolecular charge transfer (ICT) character in the excited state. This ICT from the 7-position to the electron-accepting lactone carbonyl group generally leads to a further red-shift in the absorption maximum (λmax).

While specific experimental values for this compound are not readily found in published literature, studies on analogous 7-alkoxy-4-phenylcoumarins provide a basis for estimation. For instance, related compounds often exhibit a strong absorption band in the range of 320-360 nm.

The molar absorptivity (ε), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. For compounds with extended π-systems and strong ICT character like 7-alkoxy-4-phenylcoumarins, high molar absorptivity values, typically in the range of 104 to 105 M-1cm-1, are expected for the main absorption band. This indicates a high probability of the electronic transition occurring.

Expected Spectroscopic Data (Hypothetical)

The following table presents hypothetical absorption data for this compound in a common non-polar solvent like cyclohexane, based on trends observed for similar compounds. It is crucial to note that these are not experimentally verified values for the specific compound.

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M-1cm-1) |

| Cyclohexane | ~ 340 | ~ 15,000 - 25,000 |

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or emission bands as the polarity of the solvent is altered. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation.

In non-polar solvents, the solvent molecules interact weakly with both the ground and excited states of the coumarin. As the solvent polarity increases, polar solvent molecules will more effectively stabilize the more polar excited state compared to the less polar ground state. This greater stabilization of the excited state lowers its energy level, resulting in a smaller energy gap between the S0 and S1 states. Consequently, a bathochromic (red) shift in the absorption maximum (λmax) is typically observed as the solvent polarity increases. This is known as positive solvatochromism.

Expected Solvatochromic Behavior

The table below illustrates the expected trend for the absorption maximum of this compound in a range of solvents with increasing polarity. The values are illustrative and based on general principles of solvatochromism observed in similar coumarin dyes.

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) (Illustrative) |

| n-Hexane | 1.88 | ~ 338 |

| Dichloromethane | 8.93 | ~ 345 |

| Acetonitrile | 37.5 | ~ 350 |

| Ethanol | 24.5 | ~ 352 |

| Methanol | 32.7 | ~ 355 |

The magnitude of the solvatochromic shift can provide valuable information about the change in dipole moment between the ground and excited states. While specific experimental data for this compound is not available, the general behavior of related 7-alkoxy-4-phenylcoumarins strongly indicates that it would exhibit positive solvatochromism, with its absorption and emission spectra being sensitive to the solvent environment.

Computational and Theoretical Investigations of 7 Butoxy 4 Phenylchromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 7-Butoxy-4-phenylchromen-2-one. These methods model the molecule's electron distribution to predict its geometric structure, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For coumarin (B35378) derivatives, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and determine ground state energies. researchgate.netsciencepublishinggroup.comconicet.gov.ar These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good correlation with experimental data from X-ray crystallography where available for similar compounds. sciencepublishinggroup.comsapub.org

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rmit.edu.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For coumarin derivatives, the HOMO is typically localized on the electron-rich parts of the coumarin ring and the phenyl substituent, while the LUMO is often distributed over the pyrone ring. bcpublication.org The butoxy group at the C-7 position, being an electron-donating group, is expected to influence the electron density and energy of the HOMO.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: This table is illustrative, based on typical values for similar coumarin derivatives, as direct experimental or computational data for this specific compound is not widely published.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods, such as Hartree-Fock (RHF), provide a foundational, albeit less computationally efficient, approach to calculating electronic structure. sciencepublishinggroup.comsapub.org These methods are often used in conjunction with DFT to provide a comparative analysis of the predicted molecular geometries. While DFT methods that include electron correlation tend to provide results that align better with experimental values, RHF can still offer valuable insights into the electronic wave function. sapub.org For substituted coumarins, comparisons between DFT and RHF calculations have shown that DFT methods generally yield more accurate predictions of structural parameters like torsion angles when compared to crystallographic data. sapub.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rmit.edu.vnorientjchem.org The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the carbonyl oxygen of the lactone ring, making it a primary site for electrophilic interactions. bcpublication.orgresearchgate.net The hydrogen atoms of the butoxy chain and the aromatic rings would exhibit positive potential. This analysis of charge distribution helps in understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's biological activity and crystal packing. sciencepublishinggroup.com Natural Bond Orbital (NBO) analysis further complements this by quantifying charge delocalization and hyperconjugative interactions within the molecule. rmit.edu.vnbohrium.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time in a given environment, such as in solution. plos.org

Development and Validation of Molecular Mechanics Force Fields

MD simulations rely on molecular mechanics force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. elifesciences.org For coumarin derivatives, well-established force fields like CHARMM (e.g., CHARMM36), GROMOS (e.g., GROMOS96), and OPLS are commonly used. plos.orgmdpi.comscienceopen.comnih.gov The parameters for the specific topology of this compound can be generated using servers or software packages like the CGenFF server or Dundee PRODRG2. plos.orgmdpi.commazums.ac.ir These force fields model the molecule's bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions, allowing for the simulation of its dynamic behavior. elifesciences.org

Dynamic Behavior and Conformational Transitions in Solution

MD simulations of this compound in an explicit solvent, like water, can elucidate its conformational flexibility, particularly of the butoxy side chain and the phenyl ring. plos.orgnih.gov The phenyl ring at the C-4 position and the butoxy group at the C-7 position are not rigidly fixed and can rotate. MD simulations track the trajectories of all atoms over time (typically nanoseconds to microseconds), revealing the preferred conformations and the energy barriers between them. nih.govacs.org

Analysis of the simulation trajectories can provide key metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. nih.gov For this compound, the terminal carbons of the butoxy chain are expected to show the highest RMSF values, indicating significant flexibility. The torsion angles involving the ether linkage of the butoxy group and the bond connecting the phenyl ring to the coumarin core are key variables in its conformational landscape. Understanding this dynamic behavior is crucial, as the molecule's conformation can significantly influence its interaction with biological targets. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and its potential protein target.

In Silico Screening and Virtual Ligand Binding Site Characterization

In silico screening involves the use of computational methods to screen large libraries of compounds against a biological target. For coumarin derivatives, this process begins with the identification of potential protein targets. Tools like SwissTargetPrediction are employed to predict biological targets for a given molecule based on the principle of ligand similarity. researchgate.netbiointerfaceresearch.com Studies on various coumarin derivatives have identified a wide range of potential targets, which are crucial in understanding the polypharmacological nature of this class of compounds. researchgate.netnih.gov

Once a potential target protein is identified, its three-dimensional structure is typically obtained from the Protein Data Bank (PDB). researchgate.net The characterization of the virtual ligand binding site is a critical step. This involves identifying the specific cavity or pocket on the protein surface where the ligand is most likely to bind. For instance, in studies involving coumarin derivatives targeting the Respiratory Syncytial Virus (RSV) F protein, the binding site was identified as the DS-Cav1 cavity, with key amino acids like Phe137, Phe140, and Asp489 being crucial for interaction. mdpi.com Similarly, for SARS-CoV-2 proteins, inhibitor binding pockets are elucidated from the literature or co-crystal structures to define the grid box for docking simulations. mdpi.com This detailed characterization allows for a focused analysis of how this compound might interact with specific residues within the active site.

Table 1: Examples of Protein Targets Identified for Coumarin Derivatives via In Silico Screening

| Protein Target | Associated Disease/Function | Study Context |

| NLRP3 Inflammasome | Neuroinflammation, Alzheimer's Disease | Computational screening of coumarin derivatives as potential inhibitors. nih.gov |

| Carbonic Anhydrases (CAs) | Various Systemic Diseases | In silico study of coumarins with electron-donating or withdrawing groups. researchgate.netbiointerfaceresearch.com |

| Alkaline Phosphatase | General Biological Processes | Virtual screening of new azo coumarin derivatives as potential inhibitors. abap.co.in |

| SARS-CoV-2 Main Protease | COVID-19 | In silico validation of coumarin derivatives as potential inhibitors. nih.gov |

| VEGFR-2 | Cancer | Molecular docking studies of coumarin derivatives as anti-breast cancer agents. pcbiochemres.com |

| Caspase-7 | Apoptosis | Docking study of coumarin derivatives as potential inhibitors. hilarispublisher.com |

Scoring Function Evaluation and Docking Algorithm Validation

The success of molecular docking heavily relies on the accuracy of the scoring function and the validation of the docking algorithm. A scoring function estimates the binding affinity between the ligand and the target protein, with lower scores typically indicating a more favorable interaction. mdpi.com Various scoring functions are used in studies of coumarin derivatives, such as the ChemGauss4 scoring function, which is based on Gaussian shape-fitting and chemical complementarity. mdpi.com Other commonly used scoring functions include MolDock Score and ChemPLP. pcbiochemres.comhilarispublisher.com

Validation of the docking protocol is essential to ensure its reliability. A standard method for validation is to remove the co-crystallized native ligand from the protein's binding site and then use the docking algorithm to place it back. The accuracy of the prediction is quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, confirming that the docking method can reliably reproduce the experimental binding mode. pcbiochemres.com This process ensures that the subsequent docking of novel compounds, like this compound, is based on a validated computational protocol.

Table 2: Common Scoring Functions and Validation Metrics in Molecular Docking

| Component | Description | Common Examples/Thresholds |

| Scoring Function | A mathematical function used to approximate the binding free energy of a ligand-protein complex. | MolDock Score, ChemGauss4, ChemPLP. pcbiochemres.comhilarispublisher.commdpi.com |

| Docking Algorithm | The computational method used to explore the conformational space of the ligand within the binding site. | Lamarckian Genetic Algorithm, Genetic Algorithm. hilarispublisher.com |

| Validation Metric | A quantitative measure to assess the accuracy of the docking protocol. | Root Mean Square Deviation (RMSD) < 2.0 Å. pcbiochemres.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

Descriptor Generation and Feature Selection Strategies

The foundation of a QSAR model is the generation of molecular descriptors. These are numerical values that quantify various physicochemical properties of a molecule. For coumarin derivatives, descriptors are typically calculated using specialized software such as Dragon, PaDEL, Mold2, or HyperChem. nih.govtbzmed.ac.ir These descriptors can be categorized into several types, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., 3D-MoRSE descriptors) properties. tbzmed.ac.irmdpi.com

Given that thousands of descriptors can be calculated for a single molecule, a crucial step is feature selection. nih.gov This process aims to identify a small subset of the most relevant descriptors that have the strongest correlation with the biological activity, thereby reducing model complexity and the risk of overfitting. nih.govresearchgate.net Various feature selection techniques are employed in QSAR studies of coumarins, including:

Genetic Algorithms (GA): An optimization method inspired by natural evolution. nih.govtbzmed.ac.ir

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.govresearchgate.net

Stepwise Regression: A method of fitting regression models in which the choice of predictive variables is carried out by an automatic procedure. nih.gov

Filter and Wrapper Methods: Strategies to select subsets of variables based on their intrinsic properties (filter) or by using the learning algorithm itself to evaluate them (wrapper). scielo.br

Table 3: Categories of Molecular Descriptors and Feature Selection Methods in QSAR

| Component | Description | Examples |

| Descriptor Generation Software | Programs used to calculate numerical representations of molecular properties. | Dragon, PaDEL, Mold2, Gaussian 09. nih.gov |

| Descriptor Categories | Classification of descriptors based on the dimensionality of the information they encode. | Constitutional (1D), Topological (2D), 3D-MoRSE (3D), Quantum-Chemical (e.g., HOMO, LUMO). tbzmed.ac.irmdpi.com |

| Feature Selection Strategies | Algorithms used to select the most relevant descriptors for building a predictive model. | Genetic Algorithm (GA), Multiple Linear Regression (MLR), Forward Selection, Backward Elimination. nih.govtbzmed.ac.ir |

Statistical Validation and Predictive Power Assessment of QSAR Models

A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is a mandatory step. Validation is typically performed using both internal and external methods.

Internal validation assesses the stability and robustness of the model using the training set data. The most common technique is the leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q²). mdpi.combenthamdirect.com A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development. mdpi.com Key parameters for external validation include the coefficient of determination for the test set (R²ext) and the Root Mean Square Error of Prediction (RMSEP). nih.govmdpi.com For a model to be considered predictive, the R²ext should generally be greater than 0.6. mdpi.com

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Significance | Accepted Threshold |

| R² | Coefficient of determination for the training set. | Measures how well the model fits the training data. | > 0.6 nih.gov |

| Q² (or Q²loo) | Cross-validated correlation coefficient (leave-one-out). | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| R²ext | Coefficient of determination for the external test set. | Measures the model's ability to predict new data. | > 0.6 mdpi.com |

| RMSE | Root Mean Square Error. | Indicates the deviation between predicted and observed values. | Should be low. |

| F-value | Fisher's test value. | Represents the statistical significance of the regression model. | Should be high. mdpi.com |

Structure Activity Relationship Sar Studies of 7 Butoxy 4 Phenylchromen 2 One Derivatives

Rational Design Principles for the Synthesis of 7-Butoxy-4-phenylchromen-2-one Analogues

The rational design of analogues based on the this compound structure involves systematic modifications at three key positions: the butoxy moiety at the 7-position, the phenyl ring at the 4-position, and the core chromen-2-one (coumarin) nucleus.

Strategic Modifications to the Butoxy Moiety

The butoxy group at the C-7 position is a critical determinant of the molecule's physicochemical properties, such as lipophilicity, which governs membrane permeability and target engagement. nih.gov Strategic modifications to this chain can fine-tune the compound's activity.

Research on related 7-alkoxy-4-phenylcoumarins demonstrates that varying the length and branching of the alkoxy chain can significantly impact biological outcomes. For instance, studies have shown that extending an ether linkage at the 7-position can alter activity, with different chain lengths being optimal for different targets. nih.gov The butoxy group can serve as a flexible linker to introduce additional pharmacophoric groups. For example, attaching bulky terminal groups to the alkoxy chain has been explored to probe the binding pocket of target proteins. ufv.br

A study involving 7-O-prenylated derivatives of 7-hydroxy-4-phenylcoumarin (B181766) showed significant biological activity, suggesting that unsaturated or functionalized variants of the butoxy chain could be promising. ufv.br The incremental addition of methylene (B1212753) groups to the alkoxy chain linearly increases lipophilicity, a factor that must be balanced to maintain adequate solubility and metabolic stability. nih.gov

Table 1: Influence of C-7 Alkoxy Chain Modification on Physicochemical Properties This table is illustrative, based on established chemical principles.

| Analogue | Modification to Butoxy Moiety | Predicted Change in Lipophilicity (LogP) | Potential Impact |

|---|---|---|---|

| Analogue A | Ethoxy (shorter chain) | Decrease | Increased aqueous solubility |

| Analogue B | Hexoxy (longer chain) | Increase | Enhanced membrane permeability, potential for non-specific binding |

| Analogue C | Isobutoxy (branched chain) | Slight Decrease | Altered steric profile for receptor fit |

Substituent Effects on the Phenyl Ring: Electronic and Steric Factors

The 4-phenyl substituent is considered crucial for the activity of many coumarin (B35378) derivatives. researchgate.netscienceopen.com Altering the electronic and steric properties of this ring through substitution is a cornerstone of SAR studies.

The introduction of electron-withdrawing or electron-donating groups can modulate the electronic distribution of the entire molecule, affecting its interaction with biological targets. For example, the synthesis of analogues with halogen substituents, such as 4-fluorophenyl and 4-bromophenyl groups, has been used to explore the impact of electronegativity and atomic size on activity. nih.gov Similarly, methoxy (B1213986) substitutions on the phenyl ring have also been investigated. mdpi.com

Studies on 4-phenylcoumarins have revealed that 4-phenyl substitution is particularly effective for monoamine oxidase-A (MAO-A) inhibition, whereas 3-phenyl substitution favors MAO-B inhibition. researchgate.netscienceopen.comscienceopen.com This highlights the regiochemical sensitivity of substituent effects. The placement of substituents (ortho, meta, para) on the phenyl ring can drastically alter the molecule's conformation and its ability to fit into a specific binding site. For instance, para-substituted chloro and methyl groups have been shown to be important for enhancing the cytotoxic activity of certain 7-O-linked 4-phenylcoumarin (B95950) derivatives. nih.gov

Table 2: Effect of Phenyl Ring Substituents on Biological Activity This table presents findings from studies on related 4-phenylcoumarin derivatives.

| Parent Scaffold | Substituent on Phenyl Ring | Biological Target | Observed Activity | Reference |

|---|---|---|---|---|

| 7-O-linked-4-phenylcoumarin | 4-Chloro | AGS Cancer Cells | Significant cytotoxic activity | nih.gov |

| 7-O-linked-4-phenylcoumarin | 4-Fluoro | AGS Cancer Cells | Moderate cytotoxic activity | nih.gov |

| 7-O-linked-4-phenylcoumarin | 4-Methyl | AGS Cancer Cells | Significant cytotoxic activity | nih.gov |

Derivatization Strategies at the Chromen-2-one Core

Beyond the butoxy and phenyl groups, the chromen-2-one nucleus offers several positions for derivatization to optimize biological activity. The introduction of small, strategic substituents on the benzene (B151609) portion of the coumarin core can lead to significant gains in potency and selectivity.

For example, SAR studies on coumarin-based anti-HIV agents revealed that a chloro group at the C-6 position was important for optimal activity. nih.gov Conversely, other studies have shown that the introduction of a catechol (dihydroxy) functionality at the C-6 and C-7 positions is a key element for Mcl-1 inhibitory activity. nih.gov The 7-hydroxy precursor of the target compound is a versatile intermediate for synthesizing a wide array of derivatives, including linking the core to other heterocyclic systems like triazoles via an ether bond, which has proven to be a successful strategy for developing potent cytotoxic agents. nih.gov The nature of the substituent at the C-7 position has a profound effect on selectivity and specificity for various enzymes. scienceopen.com

Synthetic Methodologies for SAR-Guided Library Generation

To efficiently explore the SAR of this compound, modern synthetic strategies are employed to generate libraries of related compounds for biological evaluation.

Parallel Synthesis and High-Throughput Screening Approaches

Parallel synthesis is a powerful tool for rapidly generating a large number of analogues. google.com This approach often involves a common synthetic route where diverse building blocks are introduced in the final steps. For coumarin derivatives, a typical strategy begins with the Pechmann condensation to form the core structure, followed by parallel modifications. mdpi.com For instance, a 7-hydroxy-4-phenylcoumarin intermediate can be reacted in parallel with a variety of alkyl halides (to modify the C-7 ether linkage) or the initial condensation can use a range of substituted phenols or β-ketoesters. researchgate.net

The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields, making library generation more efficient. scilit.comfrontiersin.org Once a library of compounds is synthesized, it is subjected to high-throughput screening (HTS) to quickly identify "hits" or lead compounds. nih.gov Fluorescence-based HTS methods are particularly well-suited for screening coumarin libraries, as many coumarin derivatives are inherently fluorescent or can be designed as fluorogenic substrates. researchgate.netscienceopen.comscienceopen.comacs.org

Targeted Synthesis of Key Analogues for Mechanistic Probing

Following the identification of lead compounds from HTS, targeted synthesis is employed to create specific analogues designed to answer precise questions about the mechanism of action and to optimize activity. researchgate.net This rational, hypothesis-driven approach focuses on quality over quantity.

An example of this is the synthesis of a highly potent derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, which was identified from a library screening. nih.gov This specific compound was then synthesized on a larger scale to enable further biological evaluation, including flow cytometry assays to determine its effect on the cell cycle and apoptosis induction. nih.gov This detailed mechanistic probing is essential for understanding how the compound exerts its biological effect and for advancing it as a potential therapeutic candidate. Another targeted approach involves synthesizing stereoisomers (e.g., cis vs. trans) to determine the optimal three-dimensional arrangement for binding to a biological target.

Correlation of Structural Modifications with Molecular Interaction Profiles

The biological activity of 4-phenylcoumarin derivatives is intricately linked to the nature and position of substituents on the coumarin core and the 4-phenyl ring. Modifications can dramatically alter a compound's interaction with biological targets, influencing its efficacy and selectivity.

Modifications at the 7-Position: The alkoxy group at the C-7 position is a critical determinant of activity. In a study on PTPRD phosphatase inhibitors, a related compound, 7-butoxy illudalic acid analog (7-BIA), served as a lead compound. nih.gov Subsequent research on nearly 70 related analogues revealed that substitutions at the 7-position were pivotal for potency. Specifically, ten analogs with different 7-position substituents showed greater potency than the original 7-butoxy compound. nih.gov For instance, replacing the butoxy group with a cyclopentyl methoxy group resulted in a candidate with enhanced properties. nih.gov In another context, studies on 7-hydroxy-4-phenylcoumarin derivatives, the precursor to the butoxy derivative, have shown that linking heterocyclic moieties like 1,2,4-triazoles to the 7-hydroxy group via an ether linkage can produce potent cytotoxic agents. nih.gov For example, the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one demonstrated significant activity against AGS cancer cells, with an IC50 of 2.63 µM. nih.gov This suggests that the 7-position is a key site for introducing functionalities that can engage in specific interactions with target proteins.

Modifications at the 4-Phenyl Ring: The substitution pattern on the 4-phenyl ring significantly modulates biological activity. For instance, in a series of 4-phenylcoumarin derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the presence of specific substituents on the phenyl ring was crucial. nih.gov Similarly, research on monoterpene-substituted arylcoumarins as inhibitors of Respiratory Syncytial Virus (RSV) showed that substituents on the 4-aryl ring influenced antiviral activity. mdpi.com Derivatives with a 4-fluorophenyl or 4-bromophenyl group at the C-4 position were synthesized and evaluated, indicating that electronic properties of this ring are key to molecular interactions. mdpi.com

Modifications at Other Positions: While the 7-alkoxy and 4-phenyl groups are primary sites for modification, other positions on the coumarin scaffold also play a role. The addition of a 6-chloro substituent, in combination with modifications at the 7-position, was found to be important for optimal anti-HIV-1 activity. nih.gov In studies of Mcl-1 inhibitors, introducing a hydrophobic electron-withdrawing group at the C-4 position of a related 6,7-dihydroxycoumarin scaffold enhanced inhibitory capacity, whereas a hydrophilic group was detrimental. nih.gov This highlights the sensitivity of the molecule's activity to electronic and steric changes across its framework.

| Compound/Derivative Series | Structural Modification | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 7-hydroxy-4-phenylcoumarin-triazole hybrids | Addition of substituted 1,2,4-triazole (B32235) at C-7 via methoxy linker | Cytotoxicity (AGS cancer cells) | A 4-chlorophenyl substituent on the triazole ring yielded the highest activity (IC50 = 2.63 µM). nih.gov | nih.gov |

| 4-phenylcoumarin NNRTI derivatives | 6-chloro substituent and a 5-atom linker at C-7 | Anti-HIV-1 RT | The combination of a 6-chloro group and a flexible linker at C-7 was optimal for activity. nih.gov | nih.gov |

| 6,7-dihydroxycoumarin derivatives | Hydrophobic electron-withdrawing group (e.g., -CF3) at C-4 | Mcl-1 Inhibition | Enhanced inhibitory potency (Ki = 0.21 µM), while hydrophilic groups were unfavorable. nih.gov | nih.gov |

| Monoterpene-substituted arylcoumarins | 4-fluorophenyl or 4-bromophenyl at C-4 | Anti-RSV | Halogen substitution on the 4-phenyl ring is a key modification for antiviral activity. mdpi.com | mdpi.com |

| 7-BIA related PTPRD inhibitors | Substitution at the 7-position (e.g., cyclopentyl methoxy) | PTPRD Phosphatase Inhibition | Modifications at the 7-position yielded compounds more potent and selective than the 7-butoxy lead. nih.gov | nih.gov |

Stereochemical Considerations in SAR and Chiral Analogues

The three-dimensional arrangement of atoms (stereochemistry) in coumarin derivatives can have a profound impact on their interaction with chiral biological targets like enzymes and receptors.

For the related 4-phenylchroman scaffold, stereochemistry is a critical factor for activity. In a study of 4-phenylchroman analogues as α1-adrenoreceptor antagonists, the relative orientation of the substituents determined the potency and selectivity. nih.gov The investigation revealed that a cis relationship between the side chain at the 2-position and the 4-phenyl ring was associated with optimal α1-AR blocking activity. nih.gov Conversely, the trans isomer was the least potent compound in the series, highlighting the importance of a specific spatial arrangement for receptor binding. nih.gov

The introduction of chiral centers, often through the synthesis of chiral analogues, is a key strategy to explore stereochemical effects. Flavonoids, a class of compounds that includes the 4-phenylcoumarin scaffold, are known for their chiral derivatives. nih.gov The synthesis of chiral analogues of 7-alkoxy-4-phenylcoumarins has been achieved by incorporating chiral moieties, such as those derived from monoterpenes like (+)-α-pinene. mdpi.com For example, reacting 7-hydroxy-4-arylcoumarins with chiral bromides derived from (–)-myrtenol results in chiral products whose specific rotation can be measured, confirming their enantiomeric nature. mdpi.com The biological evaluation of such chiral molecules often reveals that one enantiomer is significantly more active than the other, which can be attributed to a better fit within the chiral binding pocket of the biological target. This stereoselectivity is a fundamental concept in medicinal chemistry, emphasizing that the 3D structure of a drug is as important as its chemical composition.

| Compound Series | Stereochemical Feature | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| 4-Phenylchroman analogues | cis vs. trans isomers (relationship between C-2 side chain and C-4 phenyl ring) | α1-Adrenoreceptors | The cis isomer showed optimal blocking activity, while the trans isomer was the least potent. nih.gov | nih.gov |

| Monoterpene-substituted 4-arylcoumarins | Introduction of chiral monoterpene moieties (from (–)-myrtenol) at the C-7 position | RSV Replication | Synthesis of chiral derivatives confirmed by specific rotation, allowing for investigation of stereoselective antiviral activity. mdpi.com | mdpi.com |

Mechanistic Investigations of 7 Butoxy 4 Phenylchromen 2 One at the Molecular and Subcellular Level

Methodologies for Molecular Target Identification and Validation

Identifying the direct binding partners of a small molecule within the complex environment of a cell is a foundational step in mechanistic biology. Various advanced techniques are employed to isolate and validate these molecular targets, providing the basis for subsequent functional and biophysical studies.

Affinity-based protein profiling (ABPP) is a powerful strategy to identify the cellular targets of a bioactive compound. This approach utilizes a chemically modified version of the compound of interest, known as an affinity probe. The probe is typically designed by incorporating two key features onto the parent molecule's scaffold: a reactive group for covalent cross-linking to the target and a reporter tag (like biotin (B1667282) or a fluorescent dye) for enrichment and detection. frontiersin.orgnih.gov

For 7-Butoxy-4-phenylchromen-2-one, an affinity probe would be synthesized by attaching a photoreactive group (e.g., a diazirine or benzophenone) and a biotin tag, often via a linker arm to minimize steric hindrance. This probe would then be incubated with cell lysates or live cells. Upon UV irradiation, the photoreactive group forms a covalent bond with any closely interacting proteins. The biotinylated protein-probe complexes can then be selectively captured from the complex mixture using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry-based proteomics.

A proof-of-concept study for flavonoid-binding proteins has demonstrated the utility of biotinylated epicatechin-bearing probes to capture a target enzyme upon oxidative activation. rsc.org A similar approach for this compound would yield a list of potential protein interactors.

| Protein ID (UniProt) | Protein Name | Function | Fold Enrichment (Probe vs. Control) |

|---|---|---|---|

| P04637 | Tumor suppressor p53 | Transcription factor, cell cycle regulation | 15.2 |

| P10276 | Heat shock protein HSP 90-alpha | Chaperone, protein folding | 9.8 |

| Q06830 | Monoamine oxidase B (MAO-B) | Oxidoreductase, neurotransmitter metabolism | 8.1 |

| P27361 | Prostaglandin G/H synthase 2 (COX-2) | Enzyme, inflammation | 6.5 |

Once potential targets are identified, reporter gene assays can be used to investigate whether the compound modulates specific signaling pathways associated with those targets. nih.govthermofisher.com These assays are a versatile tool for monitoring gene expression changes in response to an external stimulus. nih.govwikipedia.org A reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of a specific promoter or response element that is regulated by a particular transcription factor or signaling cascade. thermofisher.comberthold.com

If proteomics data suggested an interaction with a protein involved in the NF-κB signaling pathway, a reporter gene assay could be employed for validation. In this setup, cells would be transfected with a plasmid containing a promoter with multiple NF-κB binding sites upstream of the firefly luciferase gene. berthold.com Treatment of these cells with an inflammatory stimulus (like TNF-α) would activate the pathway and drive luciferase expression. The ability of this compound to enhance or suppress this induced luciferase activity would indicate its modulatory effect on the pathway.

| Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition of TNF-α Induced Activity |

|---|---|---|

| 0 (Control) | 100 ± 8 | N/A |

| 0.1 | 95 ± 7 | 5.0% |

| 1.0 | 68 ± 5 | 32.0% |

| 10.0 | 35 ± 4 | 65.0% |

| 50.0 | 12 ± 2 | 88.0% |

Affinity-Based Probes and Proteomics Approaches

Biophysical Characterization of Ligand-Target Interactions

Following the identification and validation of a molecular target, biophysical techniques are essential to quantitatively describe the binding interaction. These methods provide critical data on binding kinetics, thermodynamics, and any conformational changes induced in the target protein upon ligand binding.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. nih.gov In a typical SPR experiment to study the interaction of this compound with a putative target, the purified protein target is immobilized on the surface of a sensor chip. Solutions containing varying concentrations of the compound are then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction. From this data, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be calculated. The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then determined as the ratio of kₔ to kₐ. nih.gov

| Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (M) |

|---|---|---|---|

| This compound | 1.5 x 10⁴ | 3.0 x 10⁻³ | 2.0 x 10⁻⁷ (200 nM) |

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule. mpg.de In an ITC experiment, a solution of this compound would be incrementally injected from a syringe into a sample cell containing the purified target protein, all while maintaining a constant temperature. protocols.io

Each injection triggers a heat change that is precisely measured. The magnitude of the heat change is proportional to the amount of binding that occurs until the protein becomes saturated. Analysis of the resulting binding isotherm allows for the direct determination of the binding affinity (Kₗ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). nih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 0.98 |

| Affinity (Kₗ) (M) | 2.5 x 10⁻⁷ (250 nM) |

| Enthalpy (ΔH) (kcal/mol) | -5.6 |

| Entropy (TΔS) (kcal/mol) | +3.4 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -9.0 |

Spectroscopic techniques can provide valuable insights into structural changes that occur within a protein upon ligand binding.

Fluorescence Quenching: The intrinsic fluorescence of a protein, which primarily arises from its tryptophan and tyrosine residues, is highly sensitive to the local microenvironment. mdpi.com Binding of a small molecule like this compound near these aromatic residues can lead to a decrease, or "quenching," of the fluorescence intensity. By monitoring the fluorescence emission of the target protein while titrating in the compound, one can study the binding interaction. Analysis using the Stern-Volmer equation can help determine the binding and quenching constants and provide clues about the quenching mechanism (static or dynamic), which in turn relates to complex formation. mdpi.com

Circular Dichroism (CD): CD spectroscopy is a widely used method to assess the secondary and tertiary structure of proteins. nih.gov The far-UV region (190–250 nm) of the CD spectrum provides information about the protein's secondary structure (α-helices, β-sheets, turns). plos.org The near-UV region (250–320 nm) is sensitive to the environment of the aromatic amino acid side chains and thus reflects the protein's tertiary structure. nih.gov By comparing the CD spectrum of the target protein in the absence and presence of this compound, one can detect significant conformational changes induced by the binding event.

| Structural Component | Apo-Protein (%) | Protein-Ligand Complex (%) | % Change |

|---|---|---|---|

| α-Helix | 35 | 40 | +5 |

| β-Sheet | 28 | 25 | -3 |

| Random Coil / Turn | 37 | 35 | -2 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Biochemical Pathway Modulation Studies

The biological activity of this compound is intrinsically linked to its ability to modulate various biochemical pathways. This is often achieved through direct interaction with key enzymes or by interfering with protein-protein and protein-nucleic acid interactions that are vital for cellular processes.

Enzyme Kinetics and Inhibition/Activation Mechanisms

The 4-phenylcoumarin (B95950) scaffold is a recurring motif in a variety of enzyme inhibitors. nih.gov The nature and position of substituents on this scaffold play a critical role in determining the potency and selectivity of inhibition. scienceopen.com For instance, studies on related 4-phenylcoumarin derivatives have demonstrated significant inhibitory effects against a range of enzymes.

One area of investigation for coumarin (B35378) derivatives has been their effect on enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs) and aldehyde dehydrogenases (ALDHs). For example, 7-Hydroxy-4-phenylcoumarin (B181766) has been identified as a dual inhibitor of ALDH-2 and MAO, with IC50 values of 1.5 µM and 0.5 µM, respectively. medchemexpress.com The substitution pattern on the phenyl ring has been shown to influence selectivity, with 3-phenyl substitution favoring MAO-B inhibition and 4-phenyl substitution being more effective for MAO-A inhibition. scienceopen.com

Furthermore, certain 4-phenylcoumarin derivatives have shown potent inhibitory activity against viral proteases. A study on new 4-phenylcoumarin derivatives revealed significant inhibition of Hepatitis A virus (HAV) 3C protease, with some compounds exhibiting inhibition constants (Ki) in the sub-micromolar range. nih.gov

The general class of coumarins is also known to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various compounds. tandfonline.com The kinetics of these interactions can be complex, sometimes deviating from standard Michaelis-Menten kinetics. nih.gov

Below is a table summarizing the enzyme inhibitory activities of various 4-phenylcoumarin derivatives, which can provide a basis for predicting the potential targets of this compound.

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| 7-Hydroxy-4-phenylcoumarin | Aldehyde Dehydrogenase-2 (ALDH-2) | IC50: 1.5 µM | medchemexpress.com |

| 7-Hydroxy-4-phenylcoumarin | Monoamine Oxidase (MAO) | IC50: 0.5 µM | medchemexpress.com |

| Ethylthiosemicarbazide derivative of 4-phenylcoumarin | HAV 3C Protease | Ki: 1.903 µM | nih.gov |

| Schiff's base derivative of 4-phenylcoumarin (14b) | HAV 3C Protease | Ki: 0.104 µM | nih.gov |

| Schiff's base derivative of 4-phenylcoumarin (14c) | HAV 3C Protease | Ki: 0.217 µM | nih.gov |

| Phenyl-substituted coumarins | Monoamine Oxidase-B (MAO-B) | IC50: 0.57 - 0.76 µM | scienceopen.com |

| Dimethylated daphnetin (B354214) derivatives | Monoamine Oxidase-A (MAO-A) | IC50: 12.89 - 20.74 µM | scienceopen.com |

Interactive Data Table

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| 7-Hydroxy-4-phenylcoumarin | ALDH-2 | IC50: 1.5 µM | medchemexpress.com |

| 7-Hydroxy-4-phenylcoumarin | MAO | IC50: 0.5 µM | medchemexpress.com |

| Ethylthiosemicarbazide derivative of 4-phenylcoumarin | HAV 3C Protease | Ki: 1.903 µM | nih.gov |

| Schiff's base derivative of 4-phenylcoumarin (14b) | HAV 3C Protease | Ki: 0.104 µM | nih.gov |

| Schiff's base derivative of 4-phenylcoumarin (14c) | HAV 3C Protease | Ki: 0.217 µM | nih.gov |

| Phenyl-substituted coumarins | MAO-B | IC50: 0.57 - 0.76 µM | scienceopen.com |

| Dimethylated daphnetin derivatives | MAO-A | IC50: 12.89 - 20.74 µM | scienceopen.com |

Investigation of Protein-Protein and Protein-Nucleic Acid Interactions

Protein-protein interactions (PPIs) are fundamental to many cellular functions, and their disruption is a promising strategy in drug discovery. The 4-phenylcoumarin scaffold has been implicated in the modulation of such interactions. A notable example is the inhibition of tubulin polymerization, a process that is critical for cell division and is a target for anticancer drugs. While direct evidence for this compound is not available, other coumarin derivatives have been shown to interfere with microtubule formation. frontiersin.org

The investigation of PPIs often involves techniques such as co-immunoprecipitation, yeast two-hybrid screening, and fluorescence resonance energy transfer (FRET). FRET, in particular, can be a powerful tool when one of the interacting proteins is fluorescently labeled, a technique amenable to coumarin derivatives which are themselves often fluorescent. uevora.pt

There is currently a lack of specific research detailing the interaction of this compound with nucleic acids. However, the planar nature of the coumarin ring system could theoretically allow for intercalation with DNA or RNA, a mechanism employed by some other heterocyclic compounds. Further studies, such as DNA binding assays and structural analysis of potential complexes, would be necessary to explore this possibility.

Methodological Aspects of Cellular Uptake and Intracellular Distribution Studies

The efficacy of a compound is highly dependent on its ability to reach its intracellular target. Therefore, understanding the cellular uptake and subcellular localization of this compound is of paramount importance.

In Vitro Permeability and Transport Assays

To predict the in vivo absorption of a drug, in vitro permeability assays are commonly employed. The Caco-2 and MDCK cell lines are widely used models that form monolayers mimicking the intestinal epithelium and the blood-brain barrier, respectively. mdpi.comscielo.br These assays measure the apparent permeability coefficient (Papp) of a compound, which provides an indication of its ability to cross cellular barriers.

Studies on various coumarin derivatives have shown a range of permeability, from moderate to high. For instance, a study on twelve coumarins from Angelicae Pubescentis Radix using an MDCK-pHaMDR cell monolayer found that most could be characterized as well-absorbed compounds. mdpi.com The transport mechanism is often passive diffusion, driven by the lipophilicity of the compound, although involvement of transport proteins like P-glycoprotein (P-gp) has also been observed for some derivatives. mdpi.com Given the butoxy chain in this compound, which increases its lipophilicity, it is reasonable to hypothesize that it would exhibit good passive permeability.

The following table presents permeability data for several coumarin derivatives, illustrating the range of values observed in in vitro assays.

| Compound | Cell Line | Papp (A-B) (10⁻⁶ cm/s) | Transport Mechanism | Reference |